molecular formula C6H3BrClFO B1274304 2-Bromo-4-chloro-6-fluorophenol CAS No. 886499-88-3

2-Bromo-4-chloro-6-fluorophenol

Cat. No. B1274304
CAS RN: 886499-88-3
M. Wt: 225.44 g/mol
InChI Key: VGDYUSDMWUDGAB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorophenol is a halogenated phenol compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been investigated for various chemical properties and biological activities. For instance, the synthesis and cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines and their derivatives have been evaluated, showing significant activity against certain cancer cell lines . The catalytic role of 2-bromophenol in the fluoroalkylation of alkenes and alkynes has also been reported . These studies provide insights into the reactivity and potential applications of halogenated phenols, including this compound.

Synthesis Analysis

The synthesis of halogenated phenols can involve various strategies, including direct halogenation and catalytic processes. For example, the formation of bromophenols has been observed during the chlorination of water containing bromide ions and phenol . Additionally, the use of 2-bromophenol as a catalyst in fluoroalkylation reactions suggests its potential utility in synthetic chemistry . These findings indicate that this compound could be synthesized through similar halogenation reactions or as a catalyst in other organic transformations.

Molecular Structure Analysis

Density functional theory (DFT) calculations have been used to study the molecular structure of halogenated phenols, providing information on molecular electrostatic potential, atomic charges, and molecular orbital energies . These computational studies can predict how this compound might interact with other molecules, its potential as a ligand in metal complexes, and its chemical stability based on the HOMO-LUMO gap .

Chemical Reactions Analysis

The reactivity of halogenated phenols in chemical reactions has been explored, including their role in the formation of dioxins at high temperatures and their involvement in photolysis reactions . The formation of various brominated and chlorinated phenols during water treatment processes has also been studied, providing insights into the kinetics and mechanisms of these reactions . These studies suggest that this compound may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols can be influenced by their halogen substituents. For instance, the presence of bromine and chlorine atoms can affect the odor threshold concentrations of these compounds in water, impacting their taste and odor profiles . The fluorination of bromophenols has been achieved using xenon difluoride, indicating that the introduction of a fluorine atom can lead to the formation of new compounds with distinct properties . These studies provide a foundation for understanding the properties of this compound, although direct experimental data on this specific compound is not available in the provided papers.

Scientific Research Applications

Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism

A study by Nanbu, Sekine, and Nakata (2012) explored the intramolecular hydrogen-atom tunneling and photoreaction mechanism of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices. This research provides insights into the stability of different isomers and the impact of atomic tunneling on isomerization processes in argon matrices. It highlights the production of 2-fluoro-4-bromocyclopentadienylidenemethanone from the Cl-type by Wolff rearrangement after dissociation of the H atom in the OH group and the Cl atom. This study advances our understanding of the photoreaction pathways and atomic interactions of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).

Fluorination with Xenon Difluoride

Research by Koudstaal and Olieman (2010) investigated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride. The study yielded various products identified through NMR spectroscopy. This work contributes to the field by demonstrating the potential of using xenon difluoride in the fluorination of halophenols, which could be applicable to 2-Bromo-4-chloro-6-fluorophenol (Koudstaal & Olieman, 2010).

Conformational Studies of Halogenated Bisbenzyl Phenols

In 1981, Sindt-Josem and Mackay conducted conformational studies on halogenated bisbenzyl phenols, including derivatives similar to this compound. Their findings provided valuable information on the molecular structure and interactions of these compounds, aiding in the broader understanding of halogenated phenolic compounds (Sindt-Josem & Mackay, 1981).

Microwave Spectra and Internal Rotation Studies

Larsen's (1986) study on the microwave spectra and internal rotation of halophenols, including 4-fluorophenol, 4-chlorophenol, and 4-bromophenol, is relevant for understanding the physical properties and molecular dynamics of compounds like this compound. This research enhances the knowledge of molecular structure and behavior under various conditions (Larsen, 1986).

Friedel–Crafts Acylation–Cyclisation Reactions

Granoth, Segall, and Kalir (1973) examined the Friedel–Crafts acylation–cyclisation reactions of halophenyl ethers, providing a perspective on chemical transformations that may be relevant to this compound. Such studies offer insights into the potential synthetic pathways and reactions involving halophenols (Granoth, Segall, & Kalir, 1973).

Halogen Bonding and Isostructurality in Triazines

Saha and Nangia's (2007) research on halogen bonding and isostructurality in triazines, which included halophenoxy structures, contributes to the understanding of halogen interactions and structural properties in compounds that could relate to the structure of this compound (Saha & Nangia, 2007).

Safety and Hazards

2-Bromo-4-chloro-6-fluorophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-bromo-4-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDYUSDMWUDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397140
Record name 2-bromo-4-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886499-88-3
Record name 2-Bromo-4-chloro-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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